(+)-cis-Dioxolane iodide

Vue d'ensemble

Description

Iodide is an anion with a valency of -1. Compounds of iodine with an oxidation state of -1 are called iodides . The chemical formula for iodide is I– . Iodine as an element is a halogen. It tends to accept an electron and exists as a negatively charged ion .

Synthesis Analysis

The synthesis of iodide compounds often involves reactions with other elements or compounds. For example, the iodide salt of potassium reacts with chlorine forming potassium chloride and iodine . Chlorine replaces iodine because chlorine is more reactive than iodine .Molecular Structure Analysis

Iodine is a nonmetallic, nearly black solid at room temperature and has a glittering crystalline appearance . The molecular lattice contains discrete diatomic molecules, which are also present in the molten and the gaseous states .Chemical Reactions Analysis

Iodide compounds participate in various chemical reactions. For instance, in iodometric titration, the reaction between the oxidizing agent and iodide ions produces iodine, which is then titrated using a standardized sodium thiosulfate solution .Physical And Chemical Properties Analysis

Iodine has a density of 3.13 g/cm^3 in its solid state . Its melting point is 113.7 °C and boiling point is 184.3 °C . Iodine is soluble in water, with a solubility of 128 g/100 ml at 6 °C .Applications De Recherche Scientifique

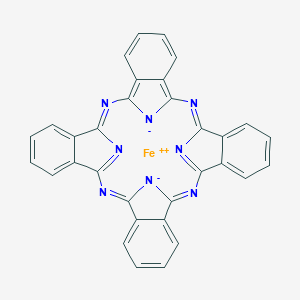

Conformational Analysis : Studies have used NMR spectroscopy to analyze the conformation of cis- and trans-1,3-dioxolanes, including derivatives such as "(+)-cis-Dioxolane iodide". These studies provide insights into the molecular structure and behavior of these compounds (Borremans, Anteunis, & Ketelaere, 1973).

Synthetic Applications : "(+)-cis-Dioxolane iodide" and related compounds have been used in the regioselective bromination and iodination of aromatic substrates, highlighting their utility in organic synthesis (Azarifar, Khosravi, Najminejad, & Soleimani, 2012).

Catalyst in Chemical Synthesis : These compounds have been utilized as catalysts in the synthesis of 1,3-dioxolan-2-one derivatives from epoxides and carbon dioxide, demonstrating their role in promoting eco-friendly chemical reactions (Werner, Tenhumberg, & Büttner, 2014).

Medicinal Chemistry : Research has also explored the use of "(+)-cis-Dioxolane iodide" and similar compounds in the synthesis of various pharmaceuticals, such as sesquiterpene lactones (Sarma, Barua, Sharma, & Barua, 1983).

DNA Damage Studies : Investigations into the genotoxic mechanisms of certain arsenic compounds have used cis-thymine glycol, a product formed by the treatment of thymine with dimethylarsinous iodide, a compound related to "(+)-cis-Dioxolane iodide" (Yamanaka et al., 2003).

Energy Conversion and Storage : Some studies have examined the use of cis-dioxolane derivatives in converting light to electricity, particularly in the context of charge-transfer sensitizers for nanocrystalline titanium dioxide electrodes (Nazeeruddin et al., 1993).

Orientations Futures

Iodine clocks are fascinating nonlinear chemical systems with a glorious past and a promising future . The dynamic removal of iodine from these systems by different means can have important consequences for their reaction dynamics, and could be exploited for time-controlled autonomous dissipative self-assembly .

Propriétés

IUPAC Name |

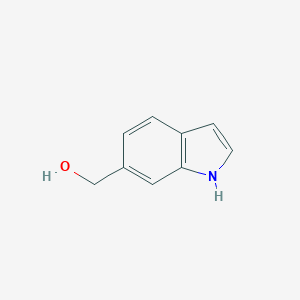

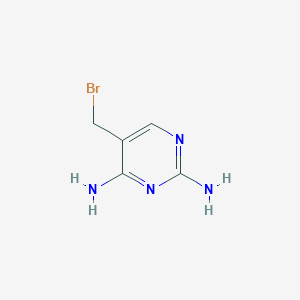

trimethyl-[[(2S,4R)-2-methyl-1,3-dioxolan-4-yl]methyl]azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18NO2.HI/c1-7-10-6-8(11-7)5-9(2,3)4;/h7-8H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHBFOSBGWDTRO-KZYPOYLOSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

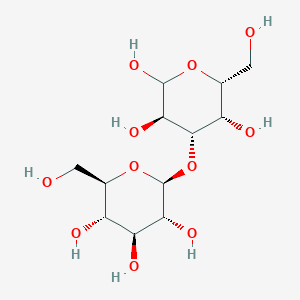

Canonical SMILES |

CC1OCC(O1)C[N+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1OC[C@H](O1)C[N+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349682 | |

| Record name | (+)-cis-Dioxolane iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-cis-Dioxolane iodide | |

CAS RN |

21795-59-5, 16709-43-6 | |

| Record name | (Methyl(trimethylammonio)methyl)-1,3-dioxolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021795595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-cis-Dioxolane iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Naphthalenesulfonic acid, 3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-](/img/structure/B94975.png)

![7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B94984.png)